molecular formula C16H17NO2S B15063958 Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 38455-36-6

Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-

Cat. No.: B15063958
CAS No.: 38455-36-6
M. Wt: 287.4 g/mol
InChI Key: HACCQCDRPIBLHF-UHFFFAOYSA-N
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Description

2-Phenyl-1-tosylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-tosylazetidine typically involves the imino-aldol reaction of ester enolates with racemic and non-racemic aldimines to obtain β-amino esters. These β-amino esters are then reduced and cyclized using TsCl/KOH to produce the corresponding azetidines with high yield and stereoselectivity . Another method involves the reaction of 2-phenyl-N-tosylaziridine with 2-chloroethanol in the presence of sodium persulfate .

Industrial Production Methods

While specific industrial production methods for 2-Phenyl-1-tosylazetidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-tosylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenyl-1-tosylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-tosylazetidine involves its ability to act as a formal 1,4-dipole in the presence of Lewis acids like BF₃·Et₂O. This reactivity allows it to participate in cycloaddition reactions with various alkenes, forming new ring structures . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-tosylazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity compared to other azetidines and aziridines. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

CAS No.

38455-36-6

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylazetidine

InChI

InChI=1S/C16H17NO2S/c1-13-7-9-15(10-8-13)20(18,19)17-12-11-16(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

HACCQCDRPIBLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=CC=C3

Origin of Product

United States

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